Product packaging for 2,2-Dichloroethenyl trichloroacetate(Cat. No.:CAS No. 61843-97-8)

2,2-Dichloroethenyl trichloroacetate

Cat. No.: B14552249
CAS No.: 61843-97-8
M. Wt: 258.3 g/mol
InChI Key: IGIHEHIIPZWCTI-UHFFFAOYSA-N
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Description

Research Context of Halogenated Vinyl Esters

Halogenated vinyl esters are a class of organic compounds characterized by a vinyl group (-CH=CH₂) attached to an ester oxygen, with one or more halogen atoms substituting the hydrogen atoms on the vinyl group. These compounds are of significant interest to researchers for several reasons:

Reactive Intermediates: The presence of both an ester and a halogenated double bond makes them versatile intermediates in organic synthesis. The electron-withdrawing nature of the halogens and the ester group influences the reactivity of the double bond, making it susceptible to various addition and substitution reactions.

Polymer Chemistry: Halogenated vinyl esters can serve as monomers for polymerization, leading to polymers with modified properties such as flame retardancy, chemical resistance, and altered physical characteristics.

Mechanistic Studies: The electronic and steric effects of the halogen substituents provide a valuable platform for studying reaction mechanisms, including electrophilic additions, radical reactions, and transition metal-catalyzed cross-coupling reactions. Research in this area helps to elucidate fundamental principles of organic chemistry.

The reactivity of halogenated vinyl esters is often dictated by the nature and position of the halogen atoms. For instance, the presence of chlorine atoms on the vinyl group, as in the case of 2,2-dichloroethenyl trichloroacetate (B1195264), is expected to significantly influence the electron density of the double bond.

Historical and Current Significance of 2,2-Dichloroethenyl Trichloroacetate in Chemical Research

Specific historical accounts and current research explicitly naming "this compound" are not prominent in readily accessible scientific databases. This suggests that the compound may be a niche research chemical, a transient intermediate in a reaction pathway, or a theoretically plausible but yet-to-be-synthesized molecule.

However, the significance of its constituent parts is well-established:

2,2-Dichloroethenyl Group: This functional group is a key component of several commercially important insecticides, such as the pyrethroids permethrin (B1679614) and cypermethrin. Its presence is crucial for their biological activity. The synthesis and reactions of molecules containing this group are therefore of considerable interest.

Trichloroacetate Group: Trichloroacetic acid and its esters are widely used in biochemistry and organic synthesis. Trichloroacetic acid is a strong acid used for the precipitation of macromolecules like proteins and DNA. wikipedia.org Trichloroacetate esters, in turn, are employed as reagents and protecting groups in various chemical transformations.

The hypothetical combination of these two groups in a single molecule, this compound, would create a highly functionalized and reactive species. Its study could offer insights into the interplay of these two important chemical moieties and potentially lead to new synthetic methodologies or molecules with novel properties.

The following table provides a summary of the key chemical entities related to the subject of this article.

Compound NameMolecular FormulaKey Features
This compound C₄HCl₅O₂A vinyl ester with a dichlorinated vinyl group and a trichloroacetate ester.
Vinyl Trichloroacetate C₄H₃Cl₃O₂An analogous vinyl ester without the chlorine atoms on the vinyl group.
Trichloroacetic Acid C₂HCl₃O₂A strong carboxylic acid, the precursor to the trichloroacetate ester. wikipedia.org
cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid C₈H₉Cl₂O₂A key intermediate in the synthesis of pyrethroid insecticides. google.com

This table is generated based on the chemical structures and information of related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCl5O2 B14552249 2,2-Dichloroethenyl trichloroacetate CAS No. 61843-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61843-97-8

Molecular Formula

C4HCl5O2

Molecular Weight

258.3 g/mol

IUPAC Name

2,2-dichloroethenyl 2,2,2-trichloroacetate

InChI

InChI=1S/C4HCl5O2/c5-2(6)1-11-3(10)4(7,8)9/h1H

InChI Key

IGIHEHIIPZWCTI-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,2 Dichloroethenyl Trichloroacetate

Investigation of Reaction Parameters for Enhanced Synthesis

Solvent Effects in 2,2-Dichloroethenyl Trichloroacetate (B1195264) Formation

There is no available research data on the effect of different solvents on the yield, reaction rate, or purity of 2,2-dichloroethenyl trichloroacetate.

Temperature and Pressure Optimization Studies

Specific studies optimizing the temperature and pressure for the synthesis of this compound have not been reported in the scientific literature.

Role of Additives and Reagent Purity in Synthetic Outcomes

There is no documented information on the role of additives, such as catalysts or initiators, or the impact of reagent purity on the synthesis of this compound.

Chemical Reactivity and Transformation Studies of 2,2 Dichloroethenyl Trichloroacetate

Reactions Involving the Trichloroacetate (B1195264) Moiety

The trichloroacetate portion of the molecule, an ester of the strong trichloroacetic acid, is characterized by a highly electrophilic carbonyl carbon and the potential for cleavage of the trichloroacetate group through various mechanisms.

Mechanistic Investigations of Decarboxylation Pathways

The decarboxylation of the trichloroacetate group is a well-documented transformation, particularly for trichloroacetic acid (TCA) and its salts. This reaction typically proceeds upon heating or under specific solvent conditions, leading to the formation of chloroform (B151607) and carbon dioxide. The kinetics of TCA decarboxylation are highly dependent on the solvent, with the reaction proceeding faster in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents like water. rsc.org

Studies on trichloroacetic acid suggest that the reaction mechanism involves the formation of the trichloroacetate anion, which then loses carbon dioxide to generate a trichloromethyl anion (CCl₃⁻). This anion is sufficiently stable due to the inductive effect of the three chlorine atoms and subsequently abstracts a proton from the solvent or another acid molecule to yield chloroform.

In the context of 2,2-dichloroethenyl trichloroacetate, thermal or chemically induced decarboxylation would proceed via the cleavage of the carboxyl-oxygen bond, although this is less common for esters than for acids. A more likely pathway would involve initial hydrolysis to trichloroacetic acid, which then undergoes decarboxylation. Alternatively, certain transition-metal-catalyzed reactions can directly effect the decarboxylation of trichloroacetate esters.

Table 1: Solvent Effects on the Decarboxylation of Trichloroacetic Acid

Solvent Relative Reaction Rate Mechanistic Insight
Dimethyl Sulfoxide (DMSO) Fast Stabilizes the transition state through differential solvation. rsc.org
Water Slow The solvent can participate chemically through protonation steps. rsc.org

Nucleophilic Acyl Substitution and Transesterification Research

The carbonyl carbon of the trichloroacetate ester is highly electrophilic, making it susceptible to attack by nucleophiles in a nucleophilic acyl substitution reaction. fiveable.memasterorganicchemistry.com This reaction proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the leaving group, which in this case would be the 2,2-dichloroethenolate anion. fiveable.memasterorganicchemistry.com

The efficiency of the reaction depends on the relative basicity of the incoming nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com

Transesterification is a specific type of nucleophilic acyl substitution where the nucleophile is an alcohol. researchgate.net In the presence of an acid or base catalyst, an alcohol can react with this compound to produce a new trichloroacetate ester and 2,2-dichloroethenol. The latter is a vinylic alcohol, which is unstable and would rapidly tautomerize to the more stable 2,2-dichloroacetaldehyde.

Table 2: General Scheme for Nucleophilic Acyl Substitution

Reactant Nucleophile (Nu⁻) Intermediate Products
This compound Alcohol (R'OH) Tetrahedral Alkoxide Ethyl trichloroacetate + 2,2-Dichloroethenol
This compound Amine (R'NH₂) Tetrahedral Alkoxide N-alkyl-trichloroacetamide + 2,2-Dichloroethenol

Radical Generation and Reactions from Trichloroacetate Cleavage

The trichloroacetate group is a known precursor for the generation of radicals. The cleavage of the C-CCl₃ bond can be initiated by various means, including transition metal catalysis (e.g., with ruthenium complexes) or redox processes. mdpi.com For instance, ruthenium(II) complexes can abstract a chlorine atom from the trichloroacetate moiety to generate a (carbamoyl)dichloromethyl radical, which can then participate in further reactions such as cyclizations. mdpi.com

Studies on trichloroacetic acid in acetonitrile (B52724) have shown that a redox reaction between the acid and its conjugate base (the trichloroacetate ion) can produce trichloromethyl radicals (•CCl₃). rsc.orgnih.govresearchgate.net This process involves the oxidation of the trichloroacetate ion. rsc.orgresearchgate.net Similar radical generation could be anticipated from this compound under appropriate redox conditions. These highly reactive radical intermediates are valuable in organic synthesis for forming new carbon-carbon bonds, as seen in atom-transfer radical addition (ATRA) reactions. chemicalbook.comacs.org

Reactivity of the 2,2-Dichloroethenyl Group

The 2,2-dichloroethenyl group is an electron-poor alkene. The two chlorine atoms attached to the same carbon of the double bond exert a strong electron-withdrawing inductive effect, which significantly modifies the typical reactivity of a carbon-carbon double bond.

Electrophilic Addition Reactions Across the Vinylic Double Bond

Standard alkenes are electron-rich and readily undergo electrophilic addition reactions, where an electrophile attacks the pi electrons of the double bond. byjus.comchemguide.co.uk However, in the 2,2-dichloroethenyl group, the strong inductive electron withdrawal by the two chlorine atoms and the adjacent ester oxygen deactivates the double bond towards electrophilic attack. The pi electrons are less available to act as a nucleophile. reddit.com

Consequently, classic electrophilic addition reactions such as the addition of hydrogen halides (HX) or halogens (X₂) are significantly disfavored for this compound compared to simple alkenes like ethene. wikipedia.orgchemguide.co.uk The reaction would require harsh conditions, and the intermediate carbocation that would form on the carbon adjacent to the dichlorinated carbon would be destabilized.

Nucleophilic Processes and Addition-Elimination Studies

While the electron-deficient nature of the 2,2-dichloroethenyl group hinders electrophilic attack, it enhances its susceptibility to nucleophilic attack. youtube.com This reactivity pattern is known as nucleophilic vinylic substitution. The reaction does not typically proceed via Sₙ1 or Sₙ2 mechanisms, which are common for saturated carbons. The formation of a vinylic carbocation (required for an Sₙ1 pathway) is energetically unfavorable. reddit.comyoutube.com An Sₙ2-type backside attack is sterically and electrostatically hindered by the pi electron cloud. reddit.comyoutube.com

Instead, the most plausible pathway is an addition-elimination mechanism . youtube.comslideshare.net A strong nucleophile attacks one of the carbons of the double bond (preferentially the carbon bearing the chlorine atoms), breaking the pi bond and forming a resonance-stabilized carbanionic intermediate. In a subsequent step, a chloride ion is eliminated, and the carbon-carbon double bond is reformed. The presence of electron-withdrawing substituents is often crucial for stabilizing the carbanionic intermediate and enabling this reaction pathway. rsc.org

Cycloaddition Reactions (e.g., [2+1], [2+2], [4+2]) with the Ethenyl Moiety

The carbon-carbon double bond of the 2,2-dichloroethenyl group is a potential participant in cycloaddition reactions. These reactions are powerful tools for ring formation in organic synthesis. libretexts.org The reactivity of the ethenyl moiety is significantly influenced by the two chlorine atoms, which modify its electronic properties.

[2+1] Cycloaddition: This type of reaction typically involves the addition of a carbene to an alkene to form a cyclopropane (B1198618) ring. taylorandfrancis.com The 2,2-dichloroethenyl group can act as the alkene component, reacting with various carbenes. A particularly relevant transformation is the potential for the molecule to serve as a precursor to dichlorocarbene (B158193) (:CCl2), which could then react with another alkene substrate present in the reaction mixture. libretexts.org The generation of dichlorocarbene from precursors like chloroform or ethyl trichloroacetate is a well-established method for synthesizing gem-dichlorocyclopropanes, which are valuable synthetic intermediates. nih.govresearchgate.net

[2+2] Cycloaddition: These reactions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. slideshare.net Photochemical [2+2] cycloadditions are a common method for synthesizing these strained ring systems. libretexts.org The 2,2-dichloroethenyl moiety could potentially undergo such reactions with other alkenes upon photochemical activation. Thermal [2+2] cycloadditions are generally more limited but are known to occur with specific types of molecules like ketenes. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring from a conjugated diene and an alkene (dienophile). libretexts.org For the 2,2-dichloroethenyl group to participate, it would act as the dienophile. The presence of electron-withdrawing chlorine atoms can enhance the dienophilic character of the double bond, potentially making it a suitable partner for electron-rich dienes. libretexts.org

Cycloaddition TypeReactant PartnerProduct Ring System
[2+1] CarbeneCyclopropane
[2+2] Alkene (photochemical)Cyclobutane
[4+2] Conjugated DieneCyclohexene

Metal-Catalyzed Cross-Coupling and Functionalization Research

The carbon-chlorine bonds on the vinyl group of this compound are prime sites for metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. Palladium and nickel are common catalysts for such transformations. acs.org

Research in this area builds on foundational work with related gem-dihaloalkenes. For instance, pioneering studies demonstrated that 1,1-dihaloalkenes can undergo selective monosubstitution or stepwise cross-coupling reactions. acs.org This allows for the sequential introduction of different substituents.

Potential cross-coupling reactions for the 2,2-dichloroethenyl group include:

Suzuki Coupling: Reaction with organoboron reagents.

Sonogashira Coupling: Reaction with terminal alkynes to form conjugated enynes. researchgate.net

Heck Coupling: Reaction with alkenes.

Stille Coupling: Reaction with organotin reagents.

A significant advantage of using a gem-dichlorovinyl substrate is the potential for sequential, selective functionalization. The first coupling reaction can occur at one C-Cl bond, leaving the second intact for a subsequent, different coupling reaction. This stepwise approach provides a route to complex, highly substituted alkene products. For example, Pd- or Ni-catalyzed cross-coupling of trichloroethylene (B50587) with Grignard reagents has been shown to produce 2-alkyl-substituted 1,1-dichloroalkenes in good yields. acs.org A similar reactivity pattern could be expected for the 2,2-dichloroethenyl moiety.

Coupling ReactionReagent TypeBond FormedCatalyst Example
SuzukiAryl/Vinyl Boronic AcidC(sp²)-C(sp²)Palladium(0)
SonogashiraTerminal AlkyneC(sp²)-C(sp)Palladium(0), Copper(I)
HeckAlkeneC(sp²)-C(sp²)Palladium(0)
StilleOrganostannaneC(sp²)-C(sp²)Palladium(0)

Halogen Reactivity and Manipulation

The five chlorine atoms in this compound are central to its chemical versatility. They can be exchanged for other halogens, removed reductively, or can facilitate the formation of highly reactive chemical intermediates.

Halogen Exchange Reactions and Their Selectivity

Halogen exchange, or the Finkelstein reaction, is a classic method for converting alkyl chlorides or bromides into alkyl iodides or fluorides. wikipedia.org The reaction typically involves treating the substrate with an alkali metal halide (like sodium iodide in acetone) or a fluoride (B91410) source. wikipedia.orgyoutube.com While the classic Finkelstein reaction is most efficient for primary alkyl halides, variations have been developed for other substrates. wikipedia.org

Applying this to this compound presents challenges and opportunities:

Vinyl vs. Acyl Halides: The molecule contains both vinyl chlorides and chlorides on the trichloroacetate group. Vinyl halides are generally less reactive in traditional SN2-type Finkelstein reactions. wikipedia.org However, catalyzed versions, such as the aromatic Finkelstein reaction using copper or nickel catalysts, can facilitate halogen exchange on sp²-hybridized carbons. wikipedia.org

Selectivity: Achieving selective exchange at one position over the others would be a significant synthetic challenge. The reactivity of the C-Cl bonds on the trichloroacetate group might differ from those on the dichloroethenyl group, potentially allowing for some degree of selectivity under carefully controlled conditions.

Reductive Dehalogenation Strategies and Mechanisms

Reductive dehalogenation involves the removal of halogen atoms and their replacement with hydrogen. This transformation can be achieved using various methods, including chemical reagents, catalytic hydrogenation, or microbial degradation.

Chemical Reduction: Reagents like zinc in acetic acid can reduce certain chlorinated compounds. acs.org

Microbial Reduction: Specific microorganisms have been identified that can perform reductive dehalogenation on chlorinated compounds. For example, Trichlorobacter thiogenes is a bacterium capable of growing via the reductive dechlorination of trichloroacetate to dichloroacetate. nih.govresearchgate.net This process is coupled to a sulfur-sulfide redox cycle that transfers electrons to the chlorinated substrate. nih.gov Similar biological pathways could potentially dehalogenate this compound.

The mechanism often involves single electron transfer (SET) steps, particularly when using reducing metals. The stepwise removal of chlorine atoms could potentially lead to a mixture of partially and fully dehalogenated products.

Formation of Dichlorocarbene and Other Reactive Intermediates

The trichloroacetate group is a well-known precursor for the generation of dichlorocarbene (:CCl₂), a highly reactive intermediate with only six valence electrons. wikipedia.org Dichlorocarbene is a powerful reagent for the synthesis of gem-dichlorocyclopropanes via [2+1] cycloaddition with alkenes. libretexts.org

The generation of dichlorocarbene from a trichloroacetate ester typically proceeds via base-induced elimination. For example, treating ethyl trichloroacetate with sodium methoxide (B1231860) generates dichlorocarbene. researchgate.netwikipedia.org A similar mechanism is expected for this compound, where a strong base would abstract the trichloromethyl group's implicit acidic proton (if any) or, more likely, attack the carbonyl group, leading to the fragmentation of the trichloroacetate anion into dichlorocarbene and chloride.

Proposed Generation of Dichlorocarbene:

Base (e.g., sodium methoxide) attacks the ester, leading to the formation of a trichloromethanide anion (:CCl₃⁻) leaving group.

The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻) to yield the neutral dichlorocarbene intermediate (:CCl₂). libretexts.org

This in-situ generation allows the dichlorocarbene to be trapped by an alkene present in the reaction mixture. This reactivity makes this compound a potential dichlorocarbene source for various organic transformations.

Mechanistic Elucidation and Kinetic Investigations of 2,2 Dichloroethenyl Trichloroacetate Reactions

Kinetic Studies of Reaction Pathways Involving 2,2-Dichloroethenyl Trichloroacetate (B1195264)

Quantitative kinetic data, which are crucial for understanding the rates and mechanisms of chemical reactions, are absent for 2,2-dichloroethenyl trichloroacetate. Investigations into its reaction pathways, such as hydrolysis, alcoholysis, or cycloaddition reactions, have not been reported. Consequently, there are no available rate constants, activation parameters, or kinetic isotope effect studies that would provide insight into the transition states of its reactions.

Identification and Spectroscopic Characterization of Transient Intermediates

The identification and characterization of short-lived intermediates are fundamental to elucidating reaction mechanisms. Techniques such as flash photolysis, matrix isolation spectroscopy, and time-resolved NMR or mass spectrometry are typically employed for this purpose. However, no studies have been published that apply these techniques to reactions of this compound. As a result, the structures and properties of any potential carbocationic, carbanionic, or radical intermediates remain speculative.

Isotopic Labeling Experiments for Reaction Mechanism Determination

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical transformation, thereby providing unambiguous evidence for proposed reaction mechanisms. By selectively replacing atoms such as carbon, hydrogen, or oxygen with their heavier isotopes (e.g., ¹³C, ²H, or ¹⁸O), chemists can follow their pathways from reactants to products. There are no documented isotopic labeling studies involving this compound. Such experiments would be invaluable in distinguishing between different possible mechanistic pathways, for instance, in determining whether a substitution reaction proceeds via an SN1 or SN2 mechanism.

Stereochemical Analysis of Reaction Products

The stereochemical outcome of a reaction provides critical information about the three-dimensional nature of the reaction mechanism. For reactions involving this compound that could potentially generate chiral centers, no stereochemical analyses of the products have been reported. Studies determining whether reactions proceed with retention, inversion, or racemization of stereochemistry are essential for a complete mechanistic picture, but are currently unavailable for this compound.

Theoretical and Computational Chemistry Studies on 2,2 Dichloroethenyl Trichloroacetate

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the stability and reactivity of a molecule. Through methods like Density Functional Theory (DFT), the electronic distribution and the nature of chemical bonds within 2,2-dichloroethenyl trichloroacetate (B1195264) can be meticulously analyzed.

Detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For 2,2-dichloroethenyl trichloroacetate, the electron-withdrawing nature of the chlorine atoms is expected to significantly influence the energies of these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a chemist's perspective on the electronic structure. It allows for the investigation of charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. In this compound, NBO analysis can quantify the polarization of bonds due to the electronegative chlorine and oxygen atoms and identify hyperconjugative interactions that contribute to the molecule's stability.

Illustrative Data from Quantum Chemical Analysis:

ParameterHypothetical ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.3 eVRelates to chemical reactivity and stability
NBO Charge on Carbonyl Carbon+0.75 eHighlights electrophilic nature
NBO Charge on Vinylic CarbonsCα: +0.20 e, Cβ: -0.15 eShows polarization of the double bond

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction intermediates and, crucially, the transition states that connect them. wikipedia.org This information is vital for understanding reaction mechanisms and predicting reaction rates.

For this compound, potential reactions of interest include hydrolysis, thermal decomposition, and reactions with nucleophiles. Using computational methods, the step-by-step mechanism of these reactions can be elucidated. For instance, in a hydrolysis reaction, calculations can determine whether the mechanism is concerted or stepwise, and can identify the key bond-forming and bond-breaking events.

Transition state theory (TST) is a cornerstone of these investigations, providing a framework for calculating reaction rate constants from the properties of the reactants and the transition state. wikipedia.orglibretexts.org By locating the transition state structure on the potential energy surface and calculating its vibrational frequencies, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster process.

Illustrative Reaction Pathway Data for Hydrolysis:

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + H₂O
Transition State 1+25.4Nucleophilic attack of water on the carbonyl carbon
Intermediate+5.2Tetrahedral intermediate
Transition State 2+15.8Proton transfer and leaving group departure
Products-10.72,2-dichloroethenol + Trichloroacetic acid

Prediction of Reactivity and Selectivity via DFT and ab initio Methods

DFT and ab initio methods are not only descriptive but also predictive. They can be employed to forecast the reactivity of this compound towards various reagents and to predict the selectivity of its reactions. nih.govtdl.org

Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the oxygen atoms and the π-system of the vinyl group could act as nucleophilic centers.

When a molecule has multiple reactive sites, computational methods can predict which site is more likely to react under specific conditions (regioselectivity) and can also predict the stereochemical outcome of a reaction (stereoselectivity). By comparing the activation energies for different reaction pathways, the most favorable pathway, leading to the major product, can be identified. This predictive power is invaluable in designing new synthetic routes and understanding the environmental fate of such compounds. nih.gov

Illustrative Reactivity Indices:

Atomic SiteFukui Function (f⁻)Fukui Function (f⁺)Predicted Reactivity
Carbonyl Carbon0.020.45Strong electrophilic site
Vinylic Carbon (Cα)0.150.10Moderate nucleophilic site
Vinylic Carbon (Cβ)0.080.25Moderate electrophilic site
Ester Oxygen0.350.05Strong nucleophilic site

Molecular Dynamics Simulations for Solvent and Catalytic Effects

While quantum chemical calculations are often performed on isolated molecules (in the gas phase), most chemical reactions occur in solution. Molecular dynamics (MD) simulations are a powerful tool for studying the influence of the solvent and catalysts on reaction dynamics and energetics. rug.nlresearchgate.net

MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules. rug.nl This allows for the investigation of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby affecting the reaction rate. rug.nlrug.nl For instance, in the hydrolysis of this compound, MD simulations can reveal the specific hydrogen bonding network between water molecules and the ester, and how this network facilitates the reaction.

Furthermore, MD simulations can be used to study catalytic effects. By including a catalyst (e.g., an acid or a base) in the simulation, its role in lowering the activation energy can be explored at a molecular level. The simulation can show how the catalyst interacts with the substrate and facilitates the key chemical transformations. This detailed understanding of solvent and catalytic effects is crucial for optimizing reaction conditions.

Illustrative Data from Molecular Dynamics Simulation of Solvation:

SolventSolvation Free Energy (kcal/mol)Radial Distribution Function g(r) peak for Carbonyl OxygenInterpretation
Water-8.52.8 Å (with water hydrogen)Strong hydrogen bonding, stabilization of polar transition states
Hexane-2.1N/AWeak van der Waals interactions, less stabilization of polar species
Ethanol-6.32.9 Å (with hydroxyl hydrogen)Moderate hydrogen bonding and stabilization

Applications of 2,2 Dichloroethenyl Trichloroacetate in Advanced Organic Synthesis

As a Building Block for Complex Molecules

The generation of dichlorocarbene (B158193) from precursors like 2,2-dichloroethenyl trichloroacetate (B1195264) provides a powerful tool for introducing structural complexity in a single step. The primary reaction, a [1+2] cycloaddition with alkenes, yields gem-dichlorocyclopropanes. These strained three-membered rings are not merely inert products but serve as versatile synthetic intermediates, capable of undergoing a range of transformations to build more elaborate molecular frameworks. researchgate.netfinechem-mirea.ru

The utility of these gem-dichlorocyclopropane intermediates is evident in their conversion to other valuable structural motifs. For example, they can be reduced to simple cyclopropanes or hydrolyzed to form cyclopropanones. wikipedia.orgchemeurope.com Furthermore, they are key precursors in ring-expansion reactions and rearrangements, such as the Skattebøl rearrangement, which converts dichlorocyclopropanes into allenes. wikipedia.org This transformation effectively extends the carbon chain and introduces a unique functional group, highlighting the role of the initial dichlorocarbene adduct as a latent building block for diverse molecular scaffolds. chemeurope.com

A notable example of its application is in the multi-step synthesis of complex aromatic systems. A three-step reaction sequence to synthesize 1-chloro-2,3-dimethyl-4-phenylnaphthalene begins with the stereoselective addition of dichlorocarbene to an alkene, forming a substituted dichlorocyclopropane ring that undergoes subsequent transformations to build the final polycyclic aromatic product. researchgate.net

Role in the Generation of Dichlorocarbene and its Synthetic Equivalents

2,2-Dichloroethenyl trichloroacetate belongs to the family of trichloroacetate esters, which are effective precursors for the generation of dichlorocarbene (:CCl₂). The process involves the treatment of the trichloroacetate ester with a strong base, such as an alkoxide like sodium methoxide (B1231860). The base abstracts the acidic proton, leading to an unstable intermediate that readily eliminates a trichloroacetate anion to release the dichlorocarbene species. Ethyl trichloroacetate is another well-documented precursor that follows this generation pathway. wikipedia.orgchemeurope.comacs.org

This method of dichlorocarbene generation is one of several available to synthetic chemists. The most common route involves the α-elimination from chloroform (B151607) (HCCl₃) using a strong base like potassium tert-butoxide or aqueous sodium hydroxide, often under phase-transfer catalysis conditions. wikipedia.orglibretexts.orglibretexts.org Other methods include the thermal decomposition of phenyl(trichloromethyl)mercury (B1584556) and the photolytic decomposition of dichlorodiazirine. wikipedia.orgchemeurope.com An alternative approach that avoids strong bases is the dechlorination of carbon tetrachloride with magnesium, facilitated by ultrasound. researchgate.netnih.gov The choice of precursor, including trichloroacetate esters, allows chemists to select conditions compatible with the functional groups present in the starting materials.

Table 1: Comparison of Dichlorocarbene Generation Methods

PrecursorReagents/ConditionsAdvantages
Chloroform (HCCl₃)Strong base (e.g., KOH, NaOH), often with a phase-transfer catalystReadily available, cost-effective
Trichloroacetate Esters Base (e.g., Sodium Methoxide)Alternative to chloroform, specific reaction conditions
Phenyl(trichloromethyl)mercuryThermal decompositionAvoids strong base
DichlorodiazirinePhotolysisStable precursor, clean reaction
Carbon Tetrachloride (CCl₄)Magnesium, UltrasoundNeutral conditions, tolerant to esters and carbonyls

Utility in Heterocyclic Compound Synthesis

The reactivity of dichlorocarbene extends to the synthesis of nitrogen-containing heterocyclic compounds. One of the key applications is the formation of gem-dichloroaziridines, which are valuable building blocks in medicinal chemistry. researchgate.net This transformation is achieved through the reaction of dichlorocarbene with imines (azomethines), where the carbene adds across the carbon-nitrogen double bond. researchgate.net

Dichlorocarbene is also a critical intermediate in the Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols. vedantu.comaskiitians.comdoubtnut.com In this reaction, dichlorocarbene, acting as an electrophile, attacks the electron-rich phenoxide ring. vedantu.comdoubtnut.com The resulting dichloromethyl-substituted intermediate is subsequently hydrolyzed to yield an ortho-hydroxybenzaldehyde, such as salicylaldehyde (B1680747) from phenol. wikipedia.org These phenolic aldehydes are important precursors for a wide variety of more complex heterocyclic structures.

Furthermore, dichlorocarbene is the key intermediate in the carbylamine reaction (also known as the Hofmann isocyanide synthesis), which converts primary amines into isocyanides. wikipedia.org The reaction involves the treatment of a primary amine with chloroform and a base. The generated isocyanides are themselves extremely useful synthons for the preparation of various nitrogen-containing heterocycles.

Strategic Reagent in Carbon-Carbon Bond Forming Reactions

The most prominent role of dichlorocarbene in organic synthesis is as a strategic reagent for the formation of carbon-carbon bonds. Its reaction with alkenes to form cyclopropane (B1198618) rings is a powerful and reliable method for creating a new carbocyclic system. taylorandfrancis.com This [1+2] cycloaddition reaction is a concerted process where both new C-C bonds are formed in a single step. chemistry.coach

A significant strategic advantage of this reaction is its stereospecificity. The addition of singlet dichlorocarbene to an alkene proceeds with retention of the alkene's original stereochemistry. libretexts.orgyoutube.com For instance, the reaction with a cis-alkene yields exclusively the cis-disubstituted dichlorocyclopropane, while a trans-alkene gives the trans-product. libretexts.org This predictability is crucial for controlling the three-dimensional structure of the product, a key consideration in the synthesis of complex target molecules. youtube.comyoutube.com The resulting gem-dichlorocyclopropanes can be further functionalized, for example, by replacing the chlorine atoms with alkyl groups using organocuprates, adding another layer of synthetic utility. youtube.com

Table 2: Stereospecific Dichlorocyclopropanation of Alkenes

Alkene ReactantDichlorocarbene SourceProductStereochemistry
Ethylene:CCl₂1,1-DichlorocyclopropaneN/A
cis-2-Butene:CCl₂cis-1,1-Dichloro-2,3-dimethylcyclopropaneRetained (cis)
trans-2-Butene:CCl₂trans-1,1-Dichloro-2,3-dimethylcyclopropaneRetained (trans)
Cyclohexene:CCl₂7,7-Dichlorobicyclo[4.1.0]heptaneSyn addition

Applications in Multi-Component and Cascade Reactions

While dichlorocarbene is not typically associated with classic named multi-component reactions, the transformations it initiates can be part of elegant cascade or sequential reaction sequences that rapidly build molecular complexity. A cascade reaction involves two or more bond-forming transformations that occur consecutively in a single pot without isolating intermediates.

The Doering-LaFlamme allene (B1206475) synthesis is a prime example of a cascade process initiated by dichlorocarbene. The sequence begins with the dichlorocyclopropanation of an alkene. The resulting gem-dichlorocyclopropane is then treated with magnesium or sodium metal, which triggers a rearrangement and elimination cascade to furnish an allene. wikipedia.orgchemeurope.com Similarly, the Skattebøl rearrangement incorporates the dichlorocyclopropanation step into a sequence that ultimately yields cyclopentadienes. chemeurope.com

Advanced Analytical Methodologies for Research on 2,2 Dichloroethenyl Trichloroacetate

Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

Spectroscopic methods are indispensable for real-time analysis of chemical reactions involving 2,2-dichloroethenyl trichloroacetate (B1195264). They provide insights into reaction kinetics, help identify transient intermediates, and offer a deeper understanding of reaction mechanisms without the need for sample extraction.

In-situ Infrared and Raman Spectroscopy for Kinetic Studies

In-situ vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, offers powerful means to monitor chemical transformations in real-time. nih.govamericanpharmaceuticalreview.com These non-destructive methods allow researchers to track the concentration changes of reactants, intermediates, and products directly within the reaction vessel, providing a wealth of kinetic data. nih.govnih.gov

For a reaction producing 2,2-dichloroethenyl trichloroacetate, in-situ FTIR spectroscopy can be employed to follow the reaction progress by monitoring characteristic vibrational bands. For instance, the consumption of a reactant like trichloroacetyl chloride could be tracked by the decrease in the intensity of its carbonyl (C=O) stretching band, while the formation of the ester product would be evidenced by the appearance and growth of a new ester carbonyl band at a different frequency. This real-time evaluation helps in optimizing reaction conditions such as temperature, pressure, and catalyst choice to improve product yield and selectivity. nih.gov

Similarly, in-situ Raman spectroscopy is highly effective for monitoring reactions in solution. americanpharmaceuticalreview.com It is particularly advantageous for observing non-polar bonds and bonds that exhibit a significant change in polarizability, which are characteristic of many organic molecules. spectroscopyonline.com In the context of chlorinated compounds, Raman spectroscopy can track changes in C-Cl and C=C bond vibrations. nih.gov For example, the kinetics of a reaction involving this compound can be determined by measuring the intensity of a characteristic Raman peak, such as the C=O stretch of the ester, and normalizing it against a stable internal standard or a solvent peak to correct for fluctuations. koreascience.kriaea.org

Table 1: Representative Vibrational Frequencies for Kinetic Monitoring
Functional GroupTechniqueTypical Wavenumber (cm⁻¹)Application in Kinetic Study
Ester Carbonyl (C=O)FTIR / Raman1750-1780Monitoring product formation (peak intensity increases over time).
Vinyl C=CRaman1620-1650Tracking changes in the dichloroethenyl moiety.
C-Cl StretchRaman650-850Monitoring structural changes in the chlorinated parts of the molecule. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for unambiguously assigning the complex structure.

2D NMR for Complex Mixtures : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal the coupling between the vinyl proton and any adjacent protons, confirming the structure of the ethenyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the vinyl proton to its corresponding carbon atom.

Dynamic NMR (DNMR) for Mechanistic Insights : DNMR techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation around bonds. libretexts.orgrsc.org For this compound, DNMR could be used to investigate the rotational barrier around the C-O ester bond, providing insights into the molecule's conformational dynamics and stability. libretexts.org

Chromatographic Methodologies for Product Separation and Purity Assessment in Research

Chromatography is fundamental for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For esters like this compound, reversed-phase HPLC is a common approach. nih.gov

A typical HPLC method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comuzh.ch Detection is often achieved using a UV detector, as the ester and vinyl functionalities may exhibit UV absorbance. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. nih.govnih.gov This method allows for the accurate determination of the compound's concentration in a sample. uzh.ch

Table 2: Illustrative HPLC Parameters for Analysis of Chlorinated Esters
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Limit of Detection (LOD)~0.03 - 0.05 mg/L (Analyte dependent) nih.gov
Limit of Quantification (LOQ)~0.10 - 0.15 mg/L (Analyte dependent) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. unt.edu This makes it ideal for identifying and quantifying trace amounts of this compound in complex matrices. chromatographyonline.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5MS). researchgate.net The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum is a chemical fingerprint that allows for positive identification by comparison to spectral libraries or through interpretation of fragmentation patterns. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which provides enhanced sensitivity and selectivity for target compounds. chromatographyonline.comresearchgate.net

Table 3: Projected GC-MS Parameters and Characteristic Ions for this compound
ParameterCondition/Value
GC ColumnDB-5MS or similar (30 m x 0.25 mm x 0.25 µm) researchgate.net
Injection ModeSplitless
Ionization ModeElectron Ionization (EI) at 70 eV
Detection ModeFull Scan and/or Selected Ion Monitoring (SIM)
Target Ions (m/z)Predicted fragments: CCl₃⁺ (117, 119, 121), C₂HCl₂⁺ (95, 97)

High-Resolution Mass Spectrometry for Molecular Formula Determination and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of unknown compounds and for gaining deeper mechanistic insights. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental composition and molecular formula.

For this compound (C₄HCl₅O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The characteristic isotopic pattern resulting from the five chlorine atoms (³⁵Cl and ³⁷Cl) provides further confirmation of the structure.

Furthermore, by analyzing the fragmentation patterns under controlled conditions (e.g., tandem MS/MS), HRMS can help elucidate reaction mechanisms. researchgate.net By identifying the structure of fragments, researchers can piece together the pathways of formation or degradation of the parent molecule.

Table 4: Theoretical Mass Data for this compound
SpeciesFormulaMonoisotopic Mass (Da)Notes
Molecular Ion [M]⁺C₄HCl₅O₂257.8573Based on most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl).
Trichloromethyl Cation [CCl₃]⁺CCl₃116.9065A likely fragment from the trichloroacetate moiety.
Dichloroethenyl Cation [C₂HCl₂]⁺C₂HCl₂94.9455A likely fragment from the dichloroethenyl moiety.

X-ray Diffraction for Solid-State Structure Elucidation of Derivatives

The fundamental principle of X-ray diffraction in single crystals involves directing a beam of X-rays onto a crystal. The electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere constructively in specific directions, producing a diffraction pattern. The angles and intensities of these diffracted beams are recorded and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined, and a complete molecular structure can be elucidated.

Crystallographic Data of Chloral Hydrate (B1144303)

Chloral hydrate (CCl₃CH(OH)₂), a geminal diol, provides a simple yet illustrative example of a small chlorinated organic molecule whose crystal structure has been determined by X-ray diffraction. jst.go.jp The analysis reveals a monoclinic crystal system. wikipedia.org The crystallographic data are summarized in the interactive table below. jst.go.jp

Crystallographic Data for Chloral Hydrate
ParameterValue
FormulaC₂H₃Cl₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.57
b (Å)6.04
c (Å)9.60
α (°)90
β (°)~90
γ (°)90
Z4

Note: The unit cell parameters were originally reported in kX units and have been converted to Angstroms (Å) for consistency. The β angle for the monoclinic system is close to 90° but not exactly, a precise value was not provided in the reference. jst.go.jp

Solid-State Structure of (RS)-trichlormethiazide

A more complex example is (RS)-trichlormethiazide, a diuretic drug containing multiple chlorine atoms. nih.gov Its crystal structure was determined from X-ray powder diffraction data, a technique used when suitable single crystals are not available. nih.gov The analysis revealed a triclinic crystal system. nih.gov The detailed crystallographic data are presented in the interactive table below. nih.gov

Crystallographic Data for (RS)-trichlormethiazide
ParameterValue
FormulaC₈H₈Cl₃N₃O₄S₂
Crystal SystemTriclinic
a (Å)8.431
b (Å)8.8919
c (Å)9.720
α (°)91.30
β (°)106.07
γ (°)97.19
Volume (ų)693.4

The detailed structural information obtained from such analyses is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties such as solubility and melting point. For derivatives of this compound, future X-ray diffraction studies would be invaluable in elucidating their molecular conformations and packing arrangements in the crystalline state.

Evolution of Research and Future Perspectives for 2,2 Dichloroethenyl Trichloroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.